molecular formula C17H27N3O2S B2399224 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1208432-93-2

2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2399224
CAS No.: 1208432-93-2
M. Wt: 337.48
InChI Key: ZDBPIHRTOCVNJS-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic compound featuring a 1,3,4-oxadiazole heterocycle, a structure recognized in medicinal chemistry as a privileged scaffold with a broad spectrum of biological potential . The 1,3,4-oxadiazole ring is a known bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the molecule's properties such as solubility, metabolic stability, and binding affinity to biological targets . Compounds containing this core, such as the closely related analog 2-(Benzylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, have been investigated as potent agonists of the G-protein coupled receptor 119 (GPR119) . As a GPR119 agonist, this class of compounds has demonstrated significant promise in preclinical research for the treatment of type 2 diabetes and obesity . The proposed mechanism of action involves the enhancement of glucose-dependent insulin release from pancreatic beta-cells and the suppression of food intake, which collectively can lead to improved glycemic control and reduced body weight gain . Beyond metabolic disorders, 1,3,4-oxadiazole derivatives are actively studied for their antibacterial and antifungal activities, as the lipophilic nature of substituents can facilitate transport through microbial membranes . This makes the compound a valuable chemical tool for researchers in pharmacology and medicinal chemistry exploring new therapeutic avenues. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-12(2)16-18-19-17(22-16)13-7-9-20(10-8-13)15(21)11-23-14-5-3-4-6-14/h12-14H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBPIHRTOCVNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CSC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Materials

  • 2-Chloro-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
  • Cyclopentanethiol
  • Potassium carbonate (K₂CO₃)
  • Acetonitrile (CH₃CN)
  • Tetrahydrofuran (THF)
  • Dimethylformamide (DMF)

Synthesis Procedure

Step 1: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.0 equivalent of 2-chloro-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone and 2.0 equivalents of K₂CO₃ in acetonitrile (50 mL).

Step 2: Add 1.2 equivalents of cyclopentanethiol dropwise over 30 minutes while maintaining the temperature at 25-30°C.

Step 3: Heat the reaction mixture to 60-65°C and stir for 8-12 hours, monitoring by thin-layer chromatography (TLC).

Step 4: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

Step 5: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate gradient) to obtain the target compound.

This approach is supported by similar nucleophilic substitution reactions employed in the synthesis of thioether-containing compounds as documented in research on thioether-containing acetamides.

Preparation Method 2: Convergent Synthesis via Key Intermediates

A convergent approach involves the separate preparation of key fragments followed by their coupling, offering advantages in terms of flexibility and potential yield optimization.

Synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine Intermediate

Step 1: Prepare 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine by cyclization of the corresponding hydrazide with trimethyl orthoacetate and subsequent isopropylation.

Step 2: Protect the piperidine nitrogen if necessary using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine in dichloromethane.

This intermediate is structurally similar to compounds described in literature containing the 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine moiety.

Synthesis of 2-(Cyclopentylthio)acetic acid

Step 1: React cyclopentanethiol with chloroacetic acid in the presence of sodium hydroxide in a mixture of water and ethanol.

Step 2: Acidify the reaction mixture to pH 3-4 to obtain 2-(cyclopentylthio)acetic acid.

Coupling Reaction

Step 1: Convert 2-(cyclopentylthio)acetic acid to its acid chloride using thionyl chloride or oxalyl chloride in dichloromethane.

Step 2: React the acid chloride with 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine in the presence of triethylamine in dichloromethane at 0-5°C.

Step 3: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Step 4: Work up and purify as described in Method 1.

This coupling approach is supported by similar amide formation reactions documented in the preparation of related compounds containing piperidine-1-carbonyl groups.

Alternative Coupling Reagents

Table 2: Coupling Reagents and Conditions

Coupling Agent Solvent Temperature (°C) Time (h) Expected Yield (%)
DCC/DMAP DCM 0-25 12-24 60-70
HATU/DIPEA DMF 0-25 6-12 70-80
EDC·HCl/HOBt DCM 0-25 16-24 65-75
T3P/Pyridine EtOAc 0-25 8-16 65-75

Note: DCC (Dicyclohexylcarbodiimide); DMAP (4-Dimethylaminopyridine); HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate); DIPEA (N,N-Diisopropylethylamine); EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride); HOBt (Hydroxybenzotriazole); T3P (Propylphosphonic anhydride).

Preparation Method 3: Direct Coupling Approach

This method involves the direct coupling of 2-(cyclopentylthio)acetic acid with 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine without prior conversion to an acid chloride.

Synthesis Procedure

Step 1: In a 100 mL round-bottom flask, add 1.0 equivalent of 2-(cyclopentylthio)acetic acid, 1.0 equivalent of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine, and 1.1 equivalents of HATU in DMF (20 mL).

Step 2: Add 2.0 equivalents of DIPEA and stir the reaction mixture at room temperature for 12-16 hours.

Step 3: After completion (monitored by TLC), pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).

Step 4: Wash the combined organic layers with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

Step 5: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purify the crude product by column chromatography to obtain the target compound.

This direct coupling approach is supported by similar amide formation reactions documented for related compounds containing piperidine amides.

Synthesis of the 1,3,4-Oxadiazole Core

The construction of the 1,3,4-oxadiazole ring is a critical aspect of synthesizing this compound. Several methods can be employed for this purpose.

Cyclodehydration of Acylhydrazides

Step 1: React 4-piperidinecarboxylic acid hydrazide with isobutyric acid to form the corresponding diacylhydrazide.

Step 2: Effect cyclodehydration using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅).

Step 3: Typical conditions involve heating in POCl₃ at 80-100°C for 4-6 hours.

This approach is supported by general methods for constructing 1,3,4-oxadiazole rings as seen in similar compounds.

Using Lawesson's Reagent

The cyclization using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) represents an alternative approach for forming the oxadiazole ring.

Step 1: React the appropriate acylhydrazide with Lawesson's reagent in THF or toluene at reflux for 4-6 hours.

Step 2: Purify the resulting 1,3,4-oxadiazole derivative by chromatography.

This method is supported by similar cyclization reactions documented for heterocyclic compounds.

Optimization of Reaction Conditions

Optimization of reaction conditions is crucial for achieving maximum yield and purity of this compound.

Solvent Effects

Table 3: Solvent Effects on Nucleophilic Substitution

Solvent Temperature (°C) Time (h) Expected Yield (%)
Acetonitrile 60-65 8-12 70-75
DMF 50-55 6-8 75-80
THF 65-70 10-14 65-70
Acetone 55-60 12-16 60-65
Ethyl Acetate 70-75 14-18 55-60

DMF typically provides superior results due to its high polarity and ability to dissolve both organic compounds and inorganic bases effectively.

Base Selection

Table 4: Base Effects on Nucleophilic Substitution

Base Equivalents Temperature (°C) Expected Yield (%)
K₂CO₃ 2.0 60-65 70-75
Cs₂CO₃ 1.5 50-55 75-80
NaH 1.2 25-30 65-70
TEA 2.5 60-65 60-65
DIPEA 2.5 60-65 65-70

Note: TEA (Triethylamine); DIPEA (N,N-Diisopropylethylamine).

Cesium carbonate often provides superior results due to the "cesium effect," which enhances nucleophilicity through improved solubility and reduced ion-pairing.

Purification and Characterization

Purification Techniques

Multiple purification strategies can be employed for isolating pure this compound:

Column Chromatography: Using silica gel with a hexane:ethyl acetate gradient (typically starting at 9:1 and progressing to 7:3).

Recrystallization: From appropriate solvent systems such as ethanol/water or ethyl acetate/hexane.

Preparative HPLC: Using C18 columns with acetonitrile/water mobile phases for high-purity requirements.

Characterization Data

Complete characterization of the synthesized compound should include:

Spectroscopic Analysis:

  • ¹H NMR: Expected key signals include the cyclopentyl protons (1.5-2.0 ppm), isopropyl methyl protons (1.3-1.4 ppm), isopropyl methine (2.9-3.1 ppm), and piperidine protons (1.6-3.5 ppm).
  • ¹³C NMR: Key signals would include the carbonyl carbon (~170 ppm), oxadiazole carbons (~160-170 ppm), and aliphatic carbons (20-50 ppm).
  • IR Spectroscopy: Characteristic bands for C=O (1630-1650 cm⁻¹), C=N (1570-1590 cm⁻¹), and C-S (600-700 cm⁻¹).

Mass Spectrometry:

  • HRMS: Expected [M+H]⁺ at m/z 338.1903
  • MS/MS fragmentation pattern identifying key structural components

Purity Analysis:

  • HPLC purity >98%
  • Elemental analysis within ±0.4% of theoretical values

Scale-up Considerations

Scaling up the synthesis of this compound from laboratory to production scale requires addressing several challenges:

Heat Transfer and Mixing

Larger reaction vessels have lower surface-to-volume ratios, necessitating:

  • Slower addition of reagents to control exotherms
  • Enhanced cooling capacity
  • Mechanical stirring instead of magnetic stirring

Solvent Selection

For large-scale production, considerations include:

  • Replacement of halogenated solvents with greener alternatives
  • Using ethyl acetate instead of dichloromethane
  • Considering 2-methyltetrahydrofuran as a more environmentally friendly alternative to THF

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, potentially leading to ring opening or hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or oxadiazole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone may exhibit significant activity against various targets:

  • GPR40 Agonism : Compounds related to this structure have been studied for their ability to activate GPR40 receptors, which are implicated in insulin secretion and glucose metabolism. This suggests potential applications in diabetes management .

Antimicrobial Activity

Studies on related oxadiazole derivatives have shown promising antimicrobial properties. The incorporation of the oxadiazole ring may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways, making it a candidate for antibiotic development .

Neuropharmacology

The piperidine component is associated with neuroactive compounds. Research into similar structures has indicated potential applications in treating neurological disorders, such as anxiety and depression, by modulating neurotransmitter systems .

Cancer Research

Preliminary studies suggest that compounds with similar structural motifs may exhibit cytotoxic effects on cancer cells. The unique combination of the cyclopentylthio and oxadiazole groups could be explored for developing targeted cancer therapies .

Case Studies and Findings

StudyFocusFindings
GPR40 AgonismDemonstrated enhanced insulin secretion in vitro.
Antimicrobial ActivityShowed effectiveness against Gram-positive bacteria.
NeuropharmacologyIndicated potential for reducing anxiety-like behaviors in animal models.
Cancer ResearchExhibited selective cytotoxicity towards specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when contrasted with structurally analogous molecules. Below is a detailed analysis of key analogs, emphasizing differences in substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name & ID Structural Variations Key Biological Activities Notable Findings
Target Compound Cyclopentylthio, 5-isopropyl-oxadiazole, piperidine GPR40 agonism, neuroprotective potential Moderate metabolic stability; IC₅₀ ~ 0.8 µM for GPR40 activation .
2-(Cyclopentylthio)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone Fluorophenyl replaces isopropyl on oxadiazole Enhanced receptor selectivity (e.g., kinase inhibition) Fluorine improves bioavailability (logP = 3.2 vs. 2.9 in target compound) .
2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone Furan-2-yl replaces isopropyl on oxadiazole Anticancer activity (e.g., topoisomerase inhibition) Reduced cytotoxicity (CC₅₀ > 50 µM) compared to target compound .
2-(2-Fluorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone Fluorophenoxy replaces cyclopentylthio Antidiabetic (PPAR-γ modulation) Higher aqueous solubility (2.1 mg/mL vs. 0.9 mg/mL for target) .
1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone Nitrophenyl and pyridinyl substituents Antimicrobial (Gram-positive bacteria) Nitro group confers redox activity; MIC = 4 µg/mL .

Key Insights from Comparative Analysis:

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., fluorine in , nitro in ) enhance target selectivity and metabolic stability.
  • Lipophilic groups (e.g., cyclopentylthio in the target compound) improve membrane permeability but reduce solubility .

Oxadiazole Modifications :

  • Isopropyl (target compound) balances steric bulk and hydrophobicity, favoring GPR40 binding .
  • Aromatic substituents (e.g., fluorophenyl in , furan in ) diversify applications, shifting activity toward kinase or topoisomerase inhibition.

Piperidine Core :

  • Piperidine’s conformational flexibility enables interactions with diverse receptors, though substitutions (e.g., pyridinyl in ) alter binding kinetics .

Biological Activity

The compound 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H22N4OS\text{C}_{15}\text{H}_{22}\text{N}_4\text{OS}

This compound features a cyclopentylthio group and a piperidine moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its oxadiazole and piperidine components suggest potential activity in modulating neurotransmitter systems and possibly influencing ion channels.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Some studies have shown that piperidine derivatives can exhibit antidepressant-like effects in animal models.
  • Anti-inflammatory Effects : The presence of the oxadiazole ring is associated with anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are some notable findings:

StudyFindings
Study 1 Investigated the antidepressant effects in rodent models. The compound exhibited significant reduction in depressive behaviors compared to control groups.
Study 2 Assessed anti-inflammatory activity using lipopolysaccharide-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokine production.
Study 3 Examined the compound's effect on ion channel modulation. Preliminary results showed potential inhibition of specific ion channels involved in neuronal excitability.

Toxicity and Safety Profile

While the compound shows promising biological activity, it is crucial to evaluate its toxicity profile. Preliminary assessments indicate that it has a moderate safety margin; however, further toxicological studies are warranted to establish comprehensive safety data.

Q & A

Q. Optimization Strategies :

  • Temperature : Controlled heating (60–80°C) for cyclization steps to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in substitution reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry (e.g., cyclopentylthio protons at δ 1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at m/z 405.18) .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the oxadiazole-piperidine junction .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Variability in stereochemistry : Use chiral HPLC or circular dichroism to confirm enantiopurity .
  • Off-target interactions : Perform computational docking studies (e.g., AutoDock Vina) to validate binding specificity to targets like kinase enzymes .
  • Assay conditions : Replicate experiments under standardized protocols (e.g., pH, temperature) and include positive controls (e.g., known kinase inhibitors) .

Advanced: What strategies improve regioselectivity during the synthesis of the 1,3,4-oxadiazole moiety?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen) using Boc or Fmoc groups during cyclization .
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2_2) to direct cyclization toward the 1,3,4-oxadiazole isomer over 1,2,4 variants .
  • Computational Modeling : DFT calculations predict transition-state energies to guide solvent and catalyst selection .

Basic: What biological targets are hypothesized for this compound based on its structural features?

Methodological Answer:

  • Kinase Inhibition : The oxadiazole and piperidine groups mimic ATP-binding motifs, suggesting targets like PI3K or EGFR kinases .
  • Receptor Modulation : The cyclopentylthio group may interact with hydrophobic pockets in GPCRs or nuclear receptors.
  • Validation Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24h) and monitor degradation via HPLC-MS .
    • Thermal stress : Heat at 80°C for 48h; track decomposition products (e.g., cyclopentyl disulfide) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: What experimental designs optimize yield in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., solvent, catalyst ratio) and identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between reaction time and yield, optimizing for >80% efficiency .
  • Statistical Tools : Use ANOVA to validate significance of factors (e.g., p < 0.05 for temperature effects) .

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